4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic organic compound belonging to the thienopyrimidine class. This class of compounds is of significant interest in medicinal chemistry due to the wide range of biological activities they exhibit. Notably, 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine has shown promising potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play crucial roles in cell growth, proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.
4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine acts as a dual PI3K/mTOR inhibitor. While the precise molecular mechanism of its inhibitory activity is not detailed in the provided abstracts, it likely involves binding to the ATP-binding sites of PI3K and mTOR, thereby preventing their kinase activity. This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, survival, and angiogenesis.
The primary application of 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, as indicated by the provided abstracts, is in cancer research. This compound has been identified as a potential therapeutic agent for various types of cancer due to its dual inhibition of PI3K and mTOR. Specific applications include:
Breast Cancer: Preclinical studies have demonstrated the efficacy of 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine in inhibiting the growth of human breast cancer xenografts in mice.
Glioblastoma: Research has explored the use of 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (referred to as GDC-0980) in treating glioblastoma. Studies have focused on understanding its distribution within the brain and tumor tissue, which is crucial for achieving therapeutic efficacy in this aggressive brain cancer. ,
The compound 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a complex organic molecule featuring multiple functional groups. It belongs to the class of thieno[3,2-d]pyrimidine derivatives, which have gained attention in medicinal chemistry due to their potential biological activities. This compound is characterized by its unique structural features, which include a thieno[3,2-d]pyrimidine core, a morpholine ring, and a piperazine moiety.
The compound can be identified by its CAS number 1439824-03-9 and is documented in various chemical databases such as PubChem and BenchChem. Its molecular weight is approximately 407 g/mol .
This compound is classified as a heterocyclic organic compound, specifically a thieno[3,2-d]pyrimidine derivative. It exhibits properties typical of compounds that act as inhibitors in various biological pathways.
The synthesis of 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yields and minimize by-products. For instance, using dimethylglycine as a ligand in palladium-catalyzed reactions has shown promising results in enhancing reaction efficiency .
The molecular structure of 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is complex and includes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4